Product packaging for (E)-3-methylpent-3-en-2-ol(Cat. No.:CAS No. 24652-51-5)

(E)-3-methylpent-3-en-2-ol

Cat. No.: B13092790
CAS No.: 24652-51-5
M. Wt: 100.16 g/mol
InChI Key: ZUSDZQLJCVJXRL-SNAWJCMRSA-N
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Description

(E)-3-Methylpent-3-en-2-ol (CAS RN: 24652-51-5 ) is a chemical compound for research applications . Please note that detailed information on its specific properties, research applications, and mechanism of action is not readily available in public sources. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to contact our technical support team for the most current and comprehensive data, including certificates of analysis, safe handling procedures, and custom synthesis inquiries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B13092790 (E)-3-methylpent-3-en-2-ol CAS No. 24652-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24652-51-5

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(E)-3-methylpent-3-en-2-ol

InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4,6-7H,1-3H3/b5-4+

InChI Key

ZUSDZQLJCVJXRL-SNAWJCMRSA-N

Isomeric SMILES

C/C=C(\C)/C(C)O

Canonical SMILES

CC=C(C)C(C)O

Origin of Product

United States

Mechanistic Elucidation of Chemical Transformations Involving E 3 Methylpent 3 En 2 Ol

Oxidative Reactions and Oxygen Transfer Mechanisms.

The epoxidation of chiral allylic alcohols like (E)-3-methylpent-3-en-2-ol is a cornerstone of stereoselective synthesis, allowing for the controlled formation of valuable epoxy alcohol products. The diastereoselectivity of this transformation is highly dependent on the chosen oxidant and the inherent structural features of the substrate.

One of the most powerful methods for this purpose is the Sharpless asymmetric epoxidation, which utilizes a titanium(IV) isopropoxide catalyst, a chiral tartrate ester (like diethyl tartrate, DET), and an oxidant such as tert-butyl hydroperoxide (TBHP). acs.orgresearchgate.netnih.gov The generally accepted mechanism involves the formation of a dimeric titanium-tartrate catalyst. researchgate.net This catalyst then coordinates with the allylic alcohol and the hydroperoxide, creating a chiral environment that directs the oxygen transfer to one face of the double bond with high enantioselectivity. acs.org The stereochemistry of the resulting epoxide is predictable based on the chirality of the tartrate ligand used. acs.org

Computational studies using density-functional theory (DFT) have provided detailed insights into the transition states of these reactions. For this compound, the epoxidation diastereoselectivity is a result of competing steric interactions in the transition state. acs.org Specifically, this substrate is designed to probe the competition between A(1,2) strain (steric repulsion between the C1 methyl group and the substituent on the double bond, R¹) and A(1,3) strain (repulsion between the C1 methyl group and the other substituent on the double bond, R²). acs.org

In the case of epoxidation with a titanium peroxy complex, the threo diastereomer is favored. acs.org This outcome is attributed to the dominance of A(1,3) strain over both A(1,2) strain and electronic effects that would otherwise favor a spiro transition state. acs.org The calculated product ratio is in good agreement with experimental findings, highlighting the predictive power of these mechanistic models. acs.org

Table 1: Calculated and Experimental Product Ratios for the Epoxidation of this compound

Oxidant System Calculated threo:erythro Ratio Experimental threo:erythro Ratio Reference
Ti(OH)₄/MeOOH 77:23 83:17 acs.org

In the atmosphere, unsaturated organic compounds are primarily removed through reactions with oxidants like the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). The nitrate radical is a significant oxidant during nighttime, when photochemical production of OH ceases. The reaction of alkenes with NO₃ radicals typically proceeds via electrophilic addition to the double bond, forming a nitroalkyl radical intermediate.

Research on other unsaturated alcohols indicates that the presence of a hydroxyl group does not dramatically alter the rate of reaction with NO₃ radicals compared to the parent alkene, except in cases where steric hindrance becomes a major factor. Given the trisubstituted nature of the double bond in this compound, its reaction with NO₃ is expected to be a dominant atmospheric loss process, especially at night. pitt.eduwikipedia.org The subsequent reactions of the resulting nitrooxy-alkyl peroxy radicals contribute to the formation of secondary organic aerosols and other atmospheric pollutants.

Table 2: Rate Coefficients for the Reaction of NO₃ Radicals with Related Alkenes

Alkene Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Reference
(E)-3-Methylpent-2-ene (8.9 ± 1.5) × 10⁻¹² pitt.eduwikipedia.org
(Z)-3-Methylpent-2-ene (9.3 ± 3.2) × 10⁻¹² chegg.com
(E)-pent-2-ene (3.78 ± 0.45) × 10⁻¹³ pitt.eduwikipedia.org

Reductive Transformations and Hydrogenation Mechanisms.

The reduction of this compound primarily involves the hydrogenation of its carbon-carbon double bond to yield 3-methylpentan-2-ol. This transformation is typically achieved using catalytic hydrogenation, where hydrogen gas (H₂) is passed through a solution of the alcohol in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). The mechanism involves the adsorption of both the hydrogen and the alkene onto the surface of the catalyst. The hydrogen atoms are then added sequentially to the double bond, usually from the less sterically hindered face of the alkene, leading to a syn-addition product.

Conversely, this compound can be synthesized via the chemoselective hydrogenation of the corresponding α,β-unsaturated ketone, 3-methylpent-3-en-2-one (B1584578). researchgate.netwikipedia.org This reaction requires a catalyst that can selectively reduce the carbonyl group while leaving the C=C double bond intact. Heterogeneous catalytic systems, such as ruthenium(II)-phenanthroline complexes immobilized on a support like MCM-41, have been shown to be highly effective for this transformation, achieving high conversion and selectivity for the allylic alcohol product in an aqueous medium. researchgate.net

Nucleophilic and Electrophilic Reactions.

This compound possesses two primary sites for reactivity: the nucleophilic hydroxyl group and the electron-rich carbon-carbon double bond, which is susceptible to electrophilic attack.

The hydroxyl group can act as a nucleophile, participating in substitution reactions to form ethers or esters. For example, it can be deprotonated by a strong base to form an alkoxide, which is an even stronger nucleophile.

The double bond undergoes electrophilic addition reactions. For instance, reaction with a hydrogen halide like hydrogen bromide (HBr) proceeds via protonation of the double bond to form the most stable carbocation intermediate, followed by nucleophilic attack by the bromide ion. weebly.com According to Markovnikov's rule, the proton will add to the carbon atom that results in the more substituted, and therefore more stable, carbocation. nerdfighteria.info For this compound, protonation at C-4 would lead to a tertiary carbocation at C-3, which is stabilized by the adjacent alkyl groups. Subsequent attack by the bromide ion would yield 3-bromo-3-methylpentan-2-ol as the major product.

Sigmatropic Rearrangements and Olefin Isomerization Pathways.

Allylic alcohols and their derivatives are known to undergo sigmatropic rearrangements, which are pericyclic reactions involving the concerted reorganization of σ and π bonds. The nih.govnih.gov-sigmatropic rearrangement, particularly the Claisen rearrangement, is a powerful tool for carbon-carbon bond formation. While this compound itself does not directly undergo a classic Claisen rearrangement, its vinyl ether derivatives can. These can be formed and rearranged in situ. For example, iridium(I)-catalyzed isomerization of a related bis(allyl) ether can generate an allyl vinyl ether, which then undergoes a highly diastereoselective nih.govnih.gov-sigmatropic rearrangement upon heating. pitt.edu

Studies on related systems, such as 5-(pentafluorosulfanyl)-pent-3-en-2-ol, have shown that the substitution pattern on the double bond significantly influences the feasibility of rearrangements like the Johnson-Claisen reaction. rsc.org Bulky substituents on the double bond can sterically hinder the formation of the necessary cyclic transition state, preventing the rearrangement. rsc.org

Olefin isomerization, the migration of the double bond, is another potential transformation. Metal catalysts, such as those based on ruthenium or molybdenum, can facilitate the isomerization of allylic alcohols to the corresponding enols or enolates, which then tautomerize to the more stable ketone or aldehyde. researchgate.netacs.org For this compound, such an isomerization would lead to the formation of 3-methylpentan-2-one.

Role of Allylic Strain in Governing Reaction Selectivity and Stereochemistry.

Allylic strain, also known as A-strain, is a crucial factor in determining the conformational preferences and, consequently, the stereochemical outcome of reactions involving allylic systems. wikipedia.org It arises from steric interactions between substituents on the sp²-hybridized carbons of the double bond and a substituent on the adjacent sp³-hybridized carbon. There are two main types: A(1,2) strain (between R¹ and R') and A(1,3) strain (between R¹ and R'').

As discussed in the context of epoxidation (Section 3.1.1), this compound is a substrate where A(1,2) and A(1,3) strains are in competition. acs.org In this specific molecule, the C1-hydroxyl and its associated methyl group constitute the allylic substituent, while the C3-methyl and C4-ethyl groups are the substituents on the double bond.

Computational studies on the epoxidation of this compound have demonstrated that the preference for the threo diastereomer is a direct consequence of A(1,3) strain being the dominant steric interaction in the transition state. acs.org This strain outweighs the competing A(1,2) strain and any electronic preferences for alternative transition state geometries. acs.org This principle extends to other reactions as well; for any reaction proceeding through a cyclic or pseudo-cyclic transition state, the conformation that minimizes these allylic interactions will be favored, thus dictating the stereochemistry of the product. The interplay between these strains provides a rational basis for predicting and controlling the diastereoselectivity of a wide range of transformations involving this and similar chiral allylic alcohols. google.com

Stereochemical Insights and Applications in Asymmetric Synthesis of E 3 Methylpent 3 En 2 Ol

Geometric Isomerism: Elucidation and Control of E/Z Configuration

Geometric isomerism in 3-methylpent-3-en-2-ol arises from the restricted rotation around the carbon-carbon double bond at the C3 position. adichemistry.comquora.com This results in two possible arrangements of the substituents, designated as (E) and (Z) isomers. The E/Z notation is used to specify the configuration based on the Cahn-Ingold-Prelog (CIP) priority rules. uou.ac.in For the double bond in 3-methylpent-3-en-2-ol, the substituents on one carbon are a methyl group and an ethyl group, while on the other carbon, they are a hydroxyl-bearing carbon and a hydrogen atom.

In the (E)-isomer, the higher priority groups on each carbon of the double bond are on opposite sides. uou.ac.in Conversely, in the (Z)-isomer, the higher priority groups are on the same side. uou.ac.in The elucidation of the specific geometric isomer is typically achieved through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing coupling constants.

Control over the E/Z configuration during synthesis is a key challenge. One common synthetic route involves the acid-catalyzed rearrangement of 3-methylpent-4-en-1-yn-3-ol, which often yields a mixture of (E) and (Z) isomers. mdpi.com The separation of these isomers can be accomplished through techniques like distillation. mdpi.com

Isomer Arrangement of High Priority Groups
(E)-3-methylpent-3-en-2-olOpposite sides of the double bond uou.ac.in
(Z)-3-methylpent-3-en-2-olSame side of the double bond uou.ac.in

Chirality and Stereogenic Centers: Analysis and Significance

This compound possesses a stereogenic center at the C2 carbon, which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and a (E)-3-methylpent-3-enyl group. nih.govwizeprep.com The presence of this chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.org These enantiomers are designated as (R) and (S) based on the CIP priority rules.

The significance of this chirality lies in the distinct biological activities and chemical reactivities that the individual enantiomers can exhibit. In the context of natural product synthesis and medicinal chemistry, the ability to selectively synthesize one enantiomer over the other is often critical. The 3-methylpent-4-en-2-ol (MPO) moiety, a structurally related compound, is a common feature in various polyketide natural products, and the determination of its absolute configuration is a key aspect of their structural elucidation. researchgate.net

Stereocenter Location Substituents
C2Carbon atom 2-OH, -H, -CH3, (E)-3-methylpent-3-enyl group nih.govwizeprep.com

Diastereoselective Control in Synthetic Processes and Reactions

When a molecule contains more than one stereocenter, or a combination of stereocenters and geometric isomers, diastereomers can exist. Diastereomers are stereoisomers that are not mirror images of each other. uou.ac.in In the case of 3-methylpent-3-en-2-ol, the combination of the C2 stereocenter and the C3 double bond gives rise to diastereomeric pairs, such as (R,E) and (S,E) enantiomers, and their corresponding (R,Z) and (S,Z) diastereomers.

Diastereoselective control is crucial in reactions involving chiral allylic alcohols like this compound. For instance, in epoxidation reactions, the existing stereocenter can direct the approach of the oxidizing agent, leading to the preferential formation of one diastereomeric epoxide over the other. Computational studies on the epoxidation of 3-methylpent-3-en-2-ol have shown that the threo transition state is more favorable than the erythro transition state, leading to a predicted diastereomeric ratio. acs.org This diastereoselectivity is influenced by a competition between allylic strain (A1,2 and A1,3 strain) and electronic factors. acs.org

Enantioselective Methodologies Utilizing this compound as Substrate or Intermediate

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This compound can serve as a valuable chiral building block or substrate in such methodologies. One common approach is the kinetic resolution of a racemic mixture of the alcohol. This can be achieved through enzymatic acylation, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

Furthermore, enantiomerically pure this compound can be used as a starting material for the synthesis of more complex chiral molecules. For example, the stereochemistry of the alcohol can direct the outcome of subsequent reactions, such as cyclization or addition reactions, to produce a desired stereoisomer of the final product. The development of enantioselective catalytic reactions, such as aldol (B89426) reactions and cycloadditions, has provided powerful tools for the synthesis of chiral molecules. caltech.edu

Computational Approaches to Predicting and Understanding Stereochemical Outcomes

Computational chemistry has become an indispensable tool for predicting and rationalizing the stereochemical outcomes of reactions involving chiral molecules like this compound. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of reactions and estimate the energy differences between competing pathways. acs.org

In the context of the diastereoselective epoxidation of 3-methylpent-3-en-2-ol, computational studies have successfully predicted the threo/erythro product ratios, which are in good agreement with experimental values. acs.org These calculations provide insights into the underlying factors that govern the stereoselectivity, such as allylic strain and electronic effects. acs.org Additionally, computational methods are employed in the determination of the absolute configuration of natural products containing the related 3-methylpent-4-en-2-ol moiety by comparing calculated and experimental spectroscopic data. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of E 3 Methylpent 3 En 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (E)-3-methylpent-3-en-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation and stereochemical assignment.

In the ¹H NMR spectrum of a related compound, trans-3-penten-2-ol, the vinyl protons exhibit distinct chemical shifts and a large coupling constant (J = 15.4 Hz), which is characteristic of a trans configuration. chemicalbook.com For this compound, similar analysis of coupling constants between the vinyl proton and the adjacent methyl and methine protons would confirm the (E)-stereochemistry. The chemical shifts of the protons are influenced by their local electronic environment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. For instance, in a derivative, 2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol, the carbon of the hydroxyl-bearing group (C-OH) shows a characteristic signal at 80.63 ppm. mdpi.com The specific chemical shifts of the olefinic carbons in this compound are key indicators of the substitution pattern and stereochemistry around the double bond.

The assignment of absolute configuration for chiral allylic alcohols like this compound can be achieved by derivatization with a chiral agent, such as (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra, particularly for the methoxy (B1213986) protons, which can be used to determine the enantiomeric excess and absolute configuration. oup.comcapes.gov.br Lanthanide shift reagents can also be employed to induce shifts in the NMR spectrum, aiding in the resolution of complex spectra and providing further structural insights. capes.gov.br

Table 1: Representative ¹H NMR Data for a Related Allylic Alcohol (trans-3-penten-2-ol) chemicalbook.com

Proton Assignment Chemical Shift (ppm)
A 5.625
B 5.523
C 4.235
E 1.677
F 1.230

Note: Data is for a related compound and serves as an illustrative example.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass and elemental composition of a compound. For this compound, with a molecular formula of C₆H₁₂O, the theoretical exact mass is 100.088815 g/mol . nih.govnih.govnih.gov HRMS can confirm this with high accuracy, typically within a few parts per million (ppm), which is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecular ion [M]⁺˙ is formed. This ion is often unstable and undergoes fragmentation, yielding a characteristic pattern of fragment ions. The fragmentation of alcohols is well-documented and often involves the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule (H₂O). libretexts.org

The analysis of these fragmentation patterns provides valuable structural information. For example, the fragmentation of a derivative, 2,6,10,14-tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5(Z/E)-en-4-ols, was elucidated using collision-induced dissociation (CID) tandem mass spectrometry (MS/MS), which allowed for the identification of specific fragment ions. plymouth.ac.uk This detailed fragmentation analysis helps to piece together the molecular structure.

Table 2: HRMS Data for this compound

Property Value Source
Molecular Formula C₆H₁₂O nih.govnih.govnih.gov
Exact Mass 100.088815 g/mol nih.govnih.govnih.gov

Gas Chromatography (GC) for Purity Assessment and Isomeric Ratio Determination

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds like this compound. It is widely used to assess the purity of a sample and to determine the ratio of different isomers. core.ac.uk When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. nih.govcore.ac.uk

In a typical GC analysis, the sample is vaporized and injected into a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase (carrier gas). core.ac.uk The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

For a sample containing both (E)- and (Z)-isomers of 3-methylpent-3-en-2-ol, a suitable GC method can separate them, allowing for the determination of their relative abundance (isomeric ratio). The purity of the (E)-isomer can be determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. The use of specific columns, such as those with chiral stationary phases, can even enable the separation of enantiomers. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its alcohol and alkene functionalities.

The most prominent feature in the FTIR spectrum of an alcohol is the strong, broad absorption band due to the O-H stretching vibration, typically appearing in the region of 3500-3200 cm⁻¹. libretexts.org The C-O stretching vibration of a secondary alcohol gives rise to a strong band between 1260 and 1050 cm⁻¹. libretexts.org

The presence of the carbon-carbon double bond (C=C) is indicated by a stretching vibration band around 1670-1640 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the alkene appear above 3000 cm⁻¹, while the C-H stretches of the sp³ hybridized carbons of the alkyl groups are found just below 3000 cm⁻¹. libretexts.org The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule. A vapor phase IR spectrum for (E)-3-methyl-3-penten-2-ol is available in spectral databases. nih.govspectrabase.com

FTIR is also valuable for monitoring the progress of chemical reactions. For example, during the oxidation of this compound to the corresponding ketone, the disappearance of the O-H stretch and the appearance of a strong C=O stretching band around 1715 cm⁻¹ would indicate the conversion of the alcohol to a ketone. libretexts.org

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Typical Wavenumber (cm⁻¹)
Alcohol (O-H) Stretch, H-bonded 3500-3200 (broad, strong)
Alkene (C=C) Stretch 1670-1640 (variable)
Alcohol (C-O) Stretch 1260-1050 (strong)
Alkene (=C-H) Stretch >3000

X-ray Crystallography for Absolute Configuration and Conformation Analysis of Derivatives

While obtaining a suitable single crystal of the volatile this compound for X-ray crystallography can be challenging, this technique provides the most definitive three-dimensional structural information, including absolute configuration and conformation, for its solid derivatives.

X-ray crystallography works by diffracting X-rays off the ordered array of molecules in a crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined with high precision. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, revealing the molecule's precise conformation in the solid state.

Computational Chemistry and Theoretical Investigations on E 3 Methylpent 3 En 2 Ol

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) has been instrumental in exploring the reaction mechanisms involving (E)-3-methylpent-3-en-2-ol, particularly in stereoselective reactions. A notable application is the study of the epoxidation of chiral allylic alcohols.

Research using the B3LYP density functional method combined with the 6-31+G(d,p) basis set has been conducted to understand the diastereoselective epoxidation of 3-methylpent-3-en-2-ol. acs.org This study computationally modeled the reaction with a titanium peroxy complex, which serves as an oxidant. The calculations focused on identifying and characterizing the transition states for the oxygen transfer, which are crucial for determining the reaction's stereochemical outcome.

For 3-methylpent-3-en-2-ol, two primary transition state geometries, leading to either threo or erythro epoxide products, were analyzed. The calculations revealed that the transition structure corresponding to the threo geometry is more stable than the one leading to the erythro product by 1.14 kcal/mol. acs.org This energy difference is significant in explaining the experimentally observed diastereoselectivity of the epoxidation reaction. The study highlights how DFT can quantify the subtle energy differences between competing reaction pathways, thereby elucidating the origin of stereoselectivity. acs.org

Table 1: Calculated Relative Stability of Epoxidation Transition States for 3-Methylpent-3-en-2-ol

Transition State Geometry Dihedral Angle (α) Relative Energy (kcal/mol)
erythro 34.7° 1.14
threo 130.5° 0.00 (Reference)

Data sourced from a DFT study on the epoxidation of chiral allylic alcohols. acs.org

Molecular Modeling and Conformation Analysis

Molecular modeling is fundamental to understanding the three-dimensional structure of this compound and its influence on reactivity. The conformation of the allylic alcohol, particularly the orientation of the hydroxyl group relative to the double bond, plays a critical role in stereoselective reactions.

Computational studies, such as the DFT investigation of its epoxidation, involve detailed conformational analysis of both the ground state molecule and its complexes with reagents. acs.org In the context of the titanium-catalyzed epoxidation, the analysis begins with the formation of prereaction complexes. In these complexes, the alcohol coordinates to the titanium center, and its conformational arrangement dictates the face of the double bond presented to the oxidant.

The key dihedral angle (α), which describes the orientation of the C-O bond relative to the C=C bond, is a central aspect of this analysis. For the epoxidation of 3-methylpent-3-en-2-ol, the transition state leading to the favored threo product has a calculated dihedral angle of 130.5°, while the erythro transition state has an angle of 34.7°. acs.org This demonstrates how specific conformations are selectively stabilized in the transition state, guiding the reaction outcome.

Table 2: Computed Molecular Descriptors for this compound

Descriptor Value Source
Molecular Formula C₆H₁₂O PubChem nih.gov
Molecular Weight 100.16 g/mol PubChem nih.gov
XLogP3 1.4 PubChem nih.gov
Polar Surface Area 20.2 Ų PubChem nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate computed molecular properties with experimental activities, such as reaction rates. For a class of compounds including unsaturated alcohols like this compound, theoretical parameters can be used to predict reactivity.

One study investigated the gas-phase reaction kinetics of several unsaturated alcohols with the nitrate (B79036) radical (NO₃). acs.org In this research, a correlation was observed between the natural logarithm of the experimentally determined rate coefficients (ln(k)) and the energy of the Highest Occupied Molecular Orbital (E_HOMO_). acs.org The E_HOMO_ values were calculated using the semi-empirical PM3 method. acs.org

Although a specific QSAR model exclusively for this compound was not detailed, the findings for related compounds establish a clear precedent. Such a relationship is valuable for predicting the atmospheric reactivity of this and similar volatile organic compounds. A higher E_HOMO_ generally corresponds to a greater susceptibility towards reaction with electrophilic species like the nitrate radical, as the outermost electrons are more readily available to participate in a reaction. acs.org This approach allows for the estimation of reaction rate constants for compounds where experimental data is unavailable.

Ab Initio and Semi-Empirical Calculations for Electronic Structure and Energetics

Both ab initio and semi-empirical methods are employed to study the electronic properties and energetics of this compound. These methods differ in their level of theory, computational cost, and accuracy. tau.ac.ilwikipedia.org

Ab Initio Methods: These "first-principles" calculations solve the Schrödinger equation without empirical parameters, offering high accuracy. iitg.ac.in The DFT calculations performed on 3-methylpent-3-en-2-ol for its epoxidation mechanism are a form of high-level electronic structure calculation that incorporates principles from ab initio theory. acs.org Methods like B3LYP/6-31+G(d,p) provide detailed insights into the energies of ground states, transition states, and reaction products, which are essential for understanding reaction feasibility and selectivity. acs.org

Semi-Empirical Methods: These methods are computationally less demanding than ab initio calculations because they use parameters derived from experimental data to simplify the calculations, particularly for two-electron integrals. wikipedia.orgtau.ac.il The PM3 method, for instance, was used to calculate the E_HOMO_ for a series of unsaturated alcohols to correlate with their gas-phase reactivity. acs.org While generally less accurate for energies than ab initio methods, semi-empirical calculations are very efficient for screening larger molecules or exploring reactivity trends across a series of related compounds. wikipedia.org

Table 3: Comparison of Computational Method Applications

Method Type Specific Example Application to this compound or related systems Reference
Density Functional Theory (DFT) B3LYP/6-31+G(d,p) Elucidation of epoxidation mechanism and transition state energies. acs.org

Theoretical Insights into Metal-Alcoholate Bonding and Stereoselectivity

Theoretical studies provide crucial insights into how metal-alcoholate bonding directs the stereochemical course of reactions involving this compound. The diastereoselectivity observed in the titanium-catalyzed epoxidation is a direct consequence of the specific interactions within the transition state assembly.

In the computed transition state, the allylic alcohol is not a free substrate but is bound to the titanium center, forming a titanium alcoholate. acs.org This coordination is pivotal. The geometry of this metal-alcoholate complex orients the substrate in a predictable manner relative to the peroxy ligand that delivers the oxygen atom.

DFT calculations have shown that the stereochemical outcome is governed by minimizing steric interactions within this organized transition state structure. acs.org The model suggests that the substrate, oxidant, and catalyst form a single, well-defined entity. The energetic preference for the threo transition state (1.14 kcal/mol more stable) arises from a more favorable arrangement of the methyl and ethyl groups of the alcohol within this supramolecular assembly, minimizing non-bonded strain and leading to the observed high diastereoselectivity. acs.org These theoretical insights confirm that the stereoselectivity is determined by coordination between the substrate's hydroxyl group and the metal catalyst.

Research Applications of E 3 Methylpent 3 En 2 Ol in Chemical Synthesis and Methodology Development

Utility as a Chiral Building Block in the Synthesis of Complex Molecular Architectures

There is no available scientific literature that documents the specific use of (E)-3-methylpent-3-en-2-ol as a chiral building block in the synthesis of complex molecular architectures. While chiral allylic alcohols are valuable synthons in asymmetric synthesis, enabling the construction of stereochemically rich molecules, research specifically employing this compound for this purpose has not been found.

Application as a Mechanistic Probe in Investigating Organic Reaction Pathways

There are no documented instances in the scientific literature of this compound being used as a mechanistic probe to investigate organic reaction pathways. Allylic alcohols can serve as useful tools for elucidating reaction mechanisms, for example, in studying the stereochemistry and regiochemistry of catalytic processes. Despite this general utility, specific studies applying this compound for such mechanistic investigations have not been identified.

Role as a Model Compound for Studying Molecular Interactions in Chemical Biology Research

No research has been found that describes the use of this compound as a model compound for studying molecular interactions in the field of chemical biology. While structurally simple molecules are often employed to probe biological systems and understand molecular recognition events, there is no indication in the available literature that this compound has been utilized in this capacity.

Emerging Research Frontiers and Prospective Studies on E 3 Methylpent 3 En 2 Ol

Integration with Flow Chemistry and Continuous Reaction Systems for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. While specific studies on the flow synthesis of (E)-3-methylpent-3-en-2-ol are not extensively documented, the principles and technologies are readily applicable. Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities.

A key precursor to this compound is its corresponding ketone, 3-methyl-3-penten-2-one. Research into the sustainable production of this ketone has demonstrated the successful application of continuous reactors, such as fixed-bed reactors (FBR) and reactive distillation columns (RDC), using solid acid catalysts. These systems have been shown to significantly reduce energy consumption, total annual costs, and waste generation compared to traditional batch stirred-tank reactors (BSTR).

A prospective scalable synthesis of this compound could involve a multi-step continuous flow process. An initial reactor could perform the aldol (B89426) condensation to synthesize 3-methyl-3-penten-2-one, followed by an in-line purification or separation, and then introduction into a second flow reactor for a stereoselective reduction of the ketone to the desired allylic alcohol. This integrated approach would minimize manual handling of intermediates and allow for large-scale, automated production. The synthesis of other substituted allylic alcohols using multi-component reactions in continuous flow photoreactors has been successfully demonstrated, highlighting the potential of this technology. thieme-connect.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Precursor System
ParameterBatch Stirred-Tank Reactor (BSTR)Continuous Fixed-Bed Reactor (FBR)Continuous Reactive Distillation + FBR
YieldBaselineSimilar to BSTR~13% Higher
Energy UseBaseline-34.4%-42%
Total Annual CostBaseline-48.4%-53%
Waste GenerationBaselineSignificant Reduction-87.3%

Exploration of Novel Reactivities and Transformation Pathways

The dual functionality of the hydroxyl group and the olefin in this compound allows it to participate in a diverse range of reactions, making it a target for the exploration of novel chemical transformations. nih.gov Current research on allylic alcohols is uncovering new catalytic systems that enable previously challenging reactions.

Key areas of exploration include:

Catalytic Isomerization: Transition metal catalysts, including those based on palladium and rhenium, can facilitate the 1,3-isomerization of allylic alcohols. organic-chemistry.org This can be used to convert tertiary allylic alcohols into secondary ones or to form synthetically useful enones and enals. organic-chemistry.org

Reductive Cross-Coupling: Novel methods are being developed for the regio- and stereoselective reductive cross-coupling of allylic alcohols with partners like vinylsilanes. nih.govnih.gov Such reactions can proceed with allylic transposition to create stereodefined di- and trisubstituted olefins that may be difficult to access through other means like Claisen rearrangements. nih.govnih.gov

Direct C-C Coupling: Nickel-catalyzed systems have been developed for the direct coupling of alkynes with methanol (B129727) to generate allylic alcohols, representing a highly atom-economical approach. nih.gov Applying similar principles could lead to new pathways for synthesizing or functionalizing this compound.

Hydroalumination/Alkylation: A one-pot method for the synthesis of trisubstituted allylic alcohols involves the trans-hydroalumination of propargyl alcohols, followed by alkylation. This stereoselective technique provides an alternative route to complex allylic alcohol structures. researchgate.net

These emerging transformation pathways expand the synthetic utility of allylic alcohols like this compound, enabling their use as precursors to a wider variety of complex molecular architectures.

Advanced Stereocontrol Strategies for Accessing Diverse Molecular Architectures

While this compound itself is achiral, the secondary alcohol at the C2 position means that it can serve as a scaffold for creating chiral molecules. The development of stereoselective methods to synthesize and react allylic alcohols is a major frontier in organic chemistry, as enantioenriched allylic alcohols are crucial building blocks for many natural products and pharmaceuticals. nih.govnih.gov

Several advanced strategies are being explored to control stereochemistry in reactions involving allylic alcohols:

Asymmetric Synthesis:

Catalytic Asymmetric Addition: The addition of vinyl nucleophiles to aldehydes or ketones, mediated by chiral catalysts, is a powerful method for producing chiral allylic alcohols with high enantioselectivity. nih.gov

Enantioselective Reduction: The asymmetric reduction of prochiral enones using chiral catalysts provides another direct route to enantioenriched allylic alcohols. nih.gov

Substrate Control: The inherent chirality within a substrate can be used to direct the stereochemical outcome of a reaction, such as in the Hoppe–Matteson–Aggarwal rearrangement, to produce allylic alcohols with high diastereoselectivity. nih.govresearchgate.net

Kinetic Resolution:

Enzymatic Oxidation: Biocatalytic systems using flavin-dependent oxidases can perform the enantioselective oxidation of racemic secondary allylic alcohols. nih.gov This process allows for the separation of one enantiomer as the unreacted alcohol while the other is converted to the corresponding ketone.

Dynamic Kinetic Resolution (DKR): This powerful technique combines a rapid racemization of the starting allylic alcohol with an irreversible, enantioselective reaction. For instance, a vanadium catalyst can racemize the alcohol, while a lipase (B570770) selectively acylates one enantiomer, allowing for the theoretical conversion of the entire racemic mixture into a single, enantioenriched product. organic-chemistry.org

Stereoselective Allylic Substitution: Chiral palladium catalysts can mediate the SN2′ substitution of allylic alcohol derivatives (like trichloroacetimidates) with various nucleophiles, including carboxylic acids, to generate chiral allylic esters with high enantiomeric purity. nih.govorganic-chemistry.org

Table 2: Overview of Stereocontrol Strategies for Allylic Alcohols
StrategyDescriptionTypical Outcome
Asymmetric AdditionChiral catalyst mediates addition of a vinyl group to a carbonyl.Enantioenriched allylic alcohol.
Kinetic ResolutionOne enantiomer of a racemic alcohol reacts faster than the other.Separation of enantiomers (max 50% yield of one).
Dynamic Kinetic ResolutionRacemization is combined with enantioselective reaction.Single enantiomeric product in high yield (>50%).
Asymmetric Allylic SubstitutionChiral catalyst directs nucleophilic attack on an allylic system.Enantioenriched product with transposed double bond.

The application of these strategies enables the synthesis of specific stereoisomers of molecules derived from this compound, greatly expanding its utility in the synthesis of complex, biologically active compounds.

Contributions to Sustainable Chemical Processes and Materials Science Research

Modern chemical research places a strong emphasis on developing sustainable processes that minimize environmental impact by using renewable feedstocks, reducing waste, and employing greener reaction conditions. The synthesis and functionalization of this compound and related allylic alcohols are increasingly benefiting from these principles.

Contributions to Sustainable Chemistry:

Biocatalysis: The use of enzymes, such as P450 monooxygenases or oxidases, offers a green alternative to traditional chemical methods for allylic oxidation and alcohol oxidation/reduction. nih.govnih.govuni-stuttgart.de These reactions often occur in water under mild conditions, avoid the use of heavy metal reagents, and can exhibit high regio- and stereoselectivity. nih.gov

Atom Economy: Catalytic reactions that directly couple simple, abundant feedstocks, such as the nickel-catalyzed hydrohydroxymethylation of alkynes using methanol, maximize atom economy by incorporating all atoms from the reactants into the final product. nih.gov

Renewable Feedstocks: Research is underway to produce key chemical intermediates from renewable biomass. For example, processes are being developed to synthesize acrylonitrile (B1666552), a key monomer for polymers, from potentially bio-sourced allyl alcohol instead of petrochemically-derived propene. cnrsinnovation.com This shift towards bio-based feedstocks reduces reliance on fossil fuels.

Prospective Materials Science Applications: While this compound is primarily viewed as a synthetic intermediate, its functional groups offer potential for applications in materials science. The hydroxyl group can act as an initiator for polymerization reactions, and the double bond provides a site for cross-linking or further functionalization. Potential, albeit speculative, research directions include:

Monomer Synthesis: It could serve as a building block for creating specialized monomers for acrylic fibers or resins. The conversion of allyl alcohol to acrylonitrile for use in polymers like ABS (Acrylonitrile butadiene styrene) resin demonstrates a clear link between this class of compounds and materials science. cnrsinnovation.com

Polymer Modification: The molecule could be grafted onto existing polymer chains to introduce hydroxyl functionality, altering the material's properties such as hydrophilicity, adhesion, or compatibility with other materials.

The continued development of sustainable synthetic routes and the exploration of its potential as a material precursor position this compound as a compound of ongoing scientific interest.

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